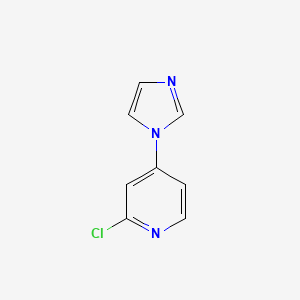

2-chloro-4-(1H-imidazol-1-yl)pyridine

説明

2-Chloro-4-(1H-imidazol-1-yl)pyridine (CAS: 1209458-15-0) is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with chlorine and at the 4-position with an imidazole group. Its molecular formula is C₈H₆ClN₃, with a molecular weight of 179.61 g/mol . The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, where a chloro-substituted pyridine intermediate reacts with imidazole derivatives under controlled conditions . Key applications include its use as a precursor in pharmaceuticals, coordination chemistry, and materials science due to its dual functionality (chlorine as a leaving group and imidazole as a coordinating ligand) .

特性

IUPAC Name |

2-chloro-4-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPODHNWIOMTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(1H-imidazol-1-yl)pyridine typically involves the reaction of 2-chloro-4-bromopyridine with imidazole under basic conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromopyridine is reacted with imidazole in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 2-Chloro-4-(1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The compound can engage in further coupling reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azido, amino, or thiol derivatives.

Oxidation Products: Oxidized forms of the imidazole ring.

Reduction Products: Reduced forms of the imidazole ring or pyridine ring.

科学的研究の応用

Medicinal Chemistry

2-Chloro-4-(1H-imidazol-1-yl)pyridine serves as a crucial building block for synthesizing potential therapeutic agents. It has been explored for its role as a kinase inhibitor, which is vital in modulating enzyme activity and affecting signal transduction pathways. The compound's unique arrangement of chloro and imidazolyl groups enhances its binding affinity and specificity towards target enzymes .

Case Study: Kinase Inhibition

Research indicates that modifications to the imidazole or chloro groups can significantly affect binding affinity towards specific kinases. For example, studies have shown that certain derivatives exhibit selective inhibition of c-Jun N-terminal kinase (JNK), demonstrating the compound's potential in treating diseases associated with aberrant kinase activity .

Biological Interactions

The compound has been investigated for its interactions with biological macromolecules, revealing its potential as a selective inhibitor for specific kinases. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile .

Table 1: Inhibition Profiles of Selected Compounds

| Compound | Target Kinase | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| Compound A | JNK3 | 5 | High |

| Compound B | p38 MAPK | 15 | Moderate |

| This compound | JNK3 | 10 | High |

Material Science

In material science, this compound is utilized in developing advanced materials such as organic semiconductors and catalysts. Its unique chemical properties allow it to participate in various reactions that are essential for synthesizing complex materials.

Industrial Applications

The industrial production of this compound may involve similar synthetic routes to those used in laboratory settings but optimized for yield and purity on a larger scale. Techniques such as continuous flow reactors can enhance efficiency and scalability.

作用機序

The mechanism of action of 2-chloro-4-(1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyridine ring can participate in π-π stacking interactions, further modulating the compound’s biological effects.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Modifications

Substituent Position and Type

2-Chloro-4-(1H-imidazol-1-yl)pyridine

CTEP (2-Chloro-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-imidazol-4-ylethynyl]pyridine) ()

Electronic and Steric Effects

- Chlorine vs. Methyl Groups : Chlorine at C2 in this compound increases electrophilicity at C2, favoring SNAr reactions, whereas methyl groups (e.g., in 4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine) hinder reactivity .

- Imidazole Substitution: Mono-imidazole derivatives (e.g., target compound) are less sterically hindered than di-imidazole analogs (e.g., 3,5-di(1H-imidazol-1-yl)pyridine), affecting metal coordination geometry .

Pharmaceutical Relevance

- This compound : Serves as a scaffold for neuroactive compounds (e.g., CTEP) due to its ability to accommodate hydrophobic substituents .

- CTEP : Demonstrates higher metabolic stability and receptor selectivity compared to simpler imidazole-pyridine hybrids, attributed to its trifluoromethoxy and ethynyl groups .

Material Science

Data Table: Key Comparisons of Similar Compounds

生物活性

2-Chloro-4-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and an imidazole group, which contributes to its unique chemical properties. The arrangement of these substituents enhances its binding affinity to various molecular targets, particularly kinases involved in signal transduction pathways.

Kinase Inhibition

The primary biological activity of this compound is linked to its role as a kinase inhibitor . It has been shown to selectively inhibit certain kinases, which are critical in various cellular processes such as proliferation, differentiation, and apoptosis. The compound's ability to modulate enzyme activity by binding to specific targets makes it a promising candidate for drug development.

Table 1: Summary of Kinase Inhibition Studies

| Kinase Target | Inhibition % at 1 µM | Reference |

|---|---|---|

| c-Jun N-terminal kinase 3 | Moderate | |

| p38α MAP kinase | Selectivity observed | |

| Other related kinases | Variable |

Structure-Activity Relationship (SAR)

The biological effectiveness of this compound can be influenced by modifications to its structure. Studies indicate that altering the imidazole or chloro groups can significantly affect binding affinity and specificity towards target enzymes. For instance, structural analogs like 2-chloro-6-(1H-imidazol-1-yl)pyridine exhibit different reactivities based on the position of the imidazole group.

Table 2: Structural Analog Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-6-(1H-imidazol-1-yl)pyridine | Imidazole at position 6 | Different position affects reactivity |

| 2-Chloro-4-(1-methylimidazol-2-yl)pyridine | Methyl substitution on imidazole | Alters electronic properties and biological activity |

| 2-Bromo-4-(1H-imidazol-1-yl)pyridine | Bromine instead of chlorine | Increased reactivity due to larger bromine atom |

| 2-Chloro-4-(pyridin-2-yl)imidazole | Pyridine instead of pyrimidine | Different heterocyclic character influences properties |

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds related to this compound. For example, derivatives have shown promising results against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inhibiting specific kinases that play a role in cancer cell proliferation .

Table 3: Anticancer Activity Overview

| Compound Name | Cancer Type | % Inhibition at 10 µM |

|---|---|---|

| Basimglurant | Anxiety disorders | Efficacy similar to diazepam |

| Novel derivatives | Breast cancer (MDA-MB-231) | Up to 98.24% inhibition |

| Pyridinylimidazole derivatives | Prostate cancer | Significant inhibition observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。